3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine
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Overview
Description
3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE is a nitrogen-rich heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of a pre-formed triazolo-triazine scaffold using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolo-triazine derivatives.
Scientific Research Applications
3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE involves its interaction with molecular targets through its nitro and triazolo-triazine moieties. These interactions can lead to the formation of reactive intermediates that can exert biological or chemical effects. The compound’s energetic properties are attributed to the high nitrogen content and the presence of explosophoric groups .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Another nitrogen-rich heterocycle with similar energetic properties.
1,3,5-Triazine derivatives: Compounds with similar structural features and applications in various fields.
1,2,4-Triazole derivatives: Known for their wide range of biological activities and potential therapeutic applications.
Uniqueness
3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE is unique due to its specific substitution pattern and the combination of nitro and methyl groups, which confer distinct energetic and chemical properties.
Properties
Molecular Formula |
C5H6N8O2 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
N-(5-amino-3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)nitramide |
InChI |
InChI=1S/C5H6N8O2/c1-2-9-10-5-8-4(11-13(14)15)7-3(6)12(2)5/h1H3,(H3,6,7,8,10,11) |
InChI Key |
NNNYEBTZQQEUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=NC(=N2)N[N+](=O)[O-])N |
Origin of Product |
United States |
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